4-t-Butyl-2-(methylamino)thiazole
CAS No.: 82202-31-1
Cat. No.: VC21341205
Molecular Formula: C8H14N2S
Molecular Weight: 170.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 82202-31-1 |
---|---|
Molecular Formula | C8H14N2S |
Molecular Weight | 170.28 g/mol |
IUPAC Name | 4-tert-butyl-N-methyl-1,3-thiazol-2-amine |
Standard InChI | InChI=1S/C8H14N2S/c1-8(2,3)6-5-11-7(9-4)10-6/h5H,1-4H3,(H,9,10) |
Standard InChI Key | NEALBPIDYISVSU-UHFFFAOYSA-N |
SMILES | CC(C)(C)C1=CSC(=N1)NC |
Canonical SMILES | CC(C)(C)C1=CSC(=N1)NC |
Introduction
Structural Characteristics and Properties
Chemical Structure and Classification
4-t-Butyl-2-(methylamino)thiazole belongs to the important class of thiazole derivatives, characterized by a five-membered heterocyclic ring containing both sulfur and nitrogen atoms. The compound features a tert-butyl group at position 4 and a methylamino substituent at position 2 of the thiazole ring. This structural arrangement contributes to its distinctive chemical and biological properties. Thiazole rings are known for their aromaticity and presence in various bioactive molecules, with the specific substitution pattern in this compound offering unique characteristics for biological interactions .
Physical and Chemical Properties
The physical and chemical properties of 4-t-Butyl-2-(methylamino)thiazole are influenced by its structural components. Though specific data for this exact compound is limited in the provided sources, it can be reasonably inferred from related thiazole derivatives that it possesses moderate solubility in organic solvents due to the lipophilic t-butyl group, while the methylamino substituent provides potential for hydrogen bonding. These characteristics are particularly important for its pharmaceutical applications and influence its bioavailability profile. The chemical reactivity of this compound is primarily determined by the thiazole ring and its substituents, with the methylamino group at position 2 serving as a potential site for further chemical modifications .
Structure-Activity Relationship
The structure-activity relationship of 4-t-Butyl-2-(methylamino)thiazole suggests that both the methylamino group and the thiazole scaffold contribute significantly to its biological activities. Research on related compounds indicates that the C2-methylamino substitution pattern on thiazole rings can have significant effects on enzyme inhibition properties, particularly with cyclin-dependent kinases (CDKs). The bulky t-butyl group at position 4 likely contributes to the compound's lipophilicity and may enhance its ability to penetrate biological membranes . The methylamino group at position 2 potentially forms hydrogen bonds with target proteins, while the thiazole ring itself provides a rigid scaffold that positions these functional groups in appropriate spatial orientations for biological interactions .
Synthesis and Preparation Methods
Advanced Synthesis Strategies
Advanced strategies for synthesizing 4-t-Butyl-2-(methylamino)thiazole may involve more selective methods to ensure proper placement of the substituent groups. Based on the synthesis of related compounds, potential routes might include the preparation of a 2-aminothiazole core followed by selective N-methylation or the use of appropriately substituted precursors that already contain the methylamino group. The literature on related compounds suggests that protection-deprotection strategies may be employed when introducing the methylamino group to prevent unwanted side reactions . These advanced methods aim to improve yield, purity, and scalability of the synthetic process.
Biological Activities and Applications
Enzyme Inhibition and CDK Modulation
One of the most significant potential applications of 4-t-Butyl-2-(methylamino)thiazole may be in the area of enzyme inhibition, particularly cyclin-dependent kinases (CDKs). Related thiazole compounds with C2-methylamino groups have shown selective activity profiles against different CDKs, which are important regulators of the cell cycle. Research on structurally similar compounds indicates that the C2-methylamino substitution pattern can maintain potency against CDK9 while affecting activity against CDK2 and CDK4 differently . These structure-activity relationships suggest that 4-t-Butyl-2-(methylamino)thiazole could potentially be investigated for targeted CDK inhibition, which has implications for cancer therapy and other proliferative disorders.
Mechanism of Action and Molecular Interactions
Protein Binding Interactions
The mechanism of action of 4-t-Butyl-2-(methylamino)thiazole likely involves specific interactions with protein targets. Based on studies of similar compounds, the methylamino group at position 2 of the thiazole ring potentially forms hydrogen bonds with amino acid residues in target proteins. For example, in CDK inhibition, similar thiazole derivatives have shown interactions between the C2-amino group and residues such as Asp145, Gln131, and Asp86 in CDK2 . Additionally, the thiazole ring can engage in hydrophobic interactions with specific residues in the binding pocket, while the t-butyl group may enhance these hydrophobic interactions or explore additional binding pockets.
Structure-Based Pharmacophore Analysis
A pharmacophore analysis of 4-t-Butyl-2-(methylamino)thiazole would identify key structural features responsible for its biological activity. The thiazole ring serves as a rigid scaffold that positions the functional groups in specific spatial orientations. The methylamino group at position 2 acts as a hydrogen bond donor/acceptor, facilitating interactions with complementary groups in target proteins. The t-butyl group at position 4 contributes a hydrophobic feature that may interact with lipophilic pockets in target proteins . This combination of features creates a unique pharmacophore profile that determines the compound's selectivity and potency for specific biological targets.
Research Applications and Future Directions
Current Research Gaps and Opportunities
Despite the potential importance of 4-t-Butyl-2-(methylamino)thiazole, there are significant research gaps that present opportunities for future investigation. More comprehensive studies on its specific biological activities, detailed structure-activity relationships, and precise mechanisms of action are needed. Additionally, optimization of synthetic routes specifically for this compound could improve accessibility for research purposes. Given the promising activities of related thiazole derivatives against resistant bacterial strains and various cancer cell lines, targeted studies examining the efficacy of 4-t-Butyl-2-(methylamino)thiazole against these specific challenges would be valuable . The development of more selective analogues based on this scaffold also represents an important research direction.
Comparative Analysis with Similar Compounds
Table 2: Comparison of Selected Thiazole Derivatives and Their Properties
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